molecular formula C18H21N3OS B447258 1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B447258
M. Wt: 327.4g/mol
InChI Key: CZFHZZCBGXNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a thioxo-dihydropyrimidine moiety

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4g/mol

IUPAC Name

1-(1-benzyl-6-methyl-4-pyrrolidin-1-yl-2-sulfanylidenepyrimidin-5-yl)ethanone

InChI

InChI=1S/C18H21N3OS/c1-13-16(14(2)22)17(20-10-6-7-11-20)19-18(23)21(13)12-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-12H2,1-2H3

InChI Key

CZFHZZCBGXNCAC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=S)N1CC2=CC=CC=C2)N3CCCC3)C(=O)C

Canonical SMILES

CC1=C(C(=NC(=S)N1CC2=CC=CC=C2)N3CCCC3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of a benzyl-substituted pyrrolidine with a thioxo-dihydropyrimidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxo group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    1-Benzyl-4-pyrrolidin-1-yl-2-thioxo-1,2-dihydropyrimidine: Shares the thioxo-dihydropyrimidine moiety but lacks the ethanone group.

    6-Methyl-4-pyrrolidin-1-yl-2-thioxo-1,2-dihydropyrimidine: Similar structure but without the benzyl group.

Uniqueness: 1-[1-BENZYL-6-METHYL-4-(PYRROLIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties

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